molecular formula C29H40O3 B13827293 Spiratisanin C

Spiratisanin C

Cat. No.: B13827293
M. Wt: 436.6 g/mol
InChI Key: YDPXDNLXYLVVBP-WSWVWNCSSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Spiratisanin C involves the extraction from the whole plant of Spiraea japonica. The compound is typically isolated using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to ensure high purity .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available this compound is produced for research purposes and is obtained through extraction from natural sources .

Chemical Reactions Analysis

Types of Reactions: Spiratisanin C undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed to reduce this compound.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.

Scientific Research Applications

Spiratisanin C has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Properties

Molecular Formula

C29H40O3

Molecular Weight

436.6 g/mol

IUPAC Name

[(1S,4R,9S,10R,12S,13R)-13-hydroxy-5,5,13-trimethyl-9-tetracyclo[10.2.2.01,10.04,9]hexadecanyl]methyl (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C29H40O3/c1-26(2)14-7-15-29(20-32-25(30)11-10-21-8-5-4-6-9-21)23(26)13-17-28-16-12-22(18-24(28)29)27(3,31)19-28/h4-6,8-11,22-24,31H,7,12-20H2,1-3H3/b11-10+/t22-,23+,24+,27+,28+,29-/m0/s1

InChI Key

YDPXDNLXYLVVBP-WSWVWNCSSA-N

Isomeric SMILES

C[C@]1(C[C@]23CC[C@H]1C[C@H]2[C@@]4(CCCC([C@H]4CC3)(C)C)COC(=O)/C=C/C5=CC=CC=C5)O

Canonical SMILES

CC1(CCCC2(C1CCC34C2CC(CC3)C(C4)(C)O)COC(=O)C=CC5=CC=CC=C5)C

Origin of Product

United States

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